2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide
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Overview
Description
2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a 2-chloroacetamido group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide typically involves the following steps:
Formation of 2-chloroacetamido group: This can be achieved by reacting chloroacetyl chloride with an amine to form the 2-chloroacetamido group.
Coupling with 4-fluorophenyl group: The 2-chloroacetamido intermediate is then coupled with 4-fluoroaniline under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamido group.
Oxidation and Reduction Reactions: The benzamide core can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
2-(2-Chloroacetamido)-N-(4-fluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 2-(2-Chloroacetamido)-N-(4-chlorophenyl)benzamide
- 2-(2-Chloroacetamido)-N-(4-methylphenyl)benzamide
- 2-(2-Chloroacetamido)-N-(4-nitrophenyl)benzamide
Comparison:
- Uniqueness: The presence of the 4-fluorophenyl group in 2-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets.
- Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation compared to other similar compounds.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAORQZBJKXWLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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